6-Azaspiro[2.6]nonan-5-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
6-azaspiro[2.6]nonan-5-one |
InChI |
InChI=1S/C8H13NO/c10-7-6-8(3-4-8)2-1-5-9-7/h1-6H2,(H,9,10) |
InChI Key |
AJLRZPTWDRSXFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC2)CC(=O)NC1 |
Origin of Product |
United States |
Significance of Spirocyclic Lactam Architectures in Chemical Synthesis and Molecular Design
Spirocyclic lactams are prominent structural motifs found in a variety of natural products and synthetic molecules with significant biological activity. uc.ptthieme-connect.de Their rigid framework reduces the conformational entropy penalty upon binding to a biological target, which can lead to enhanced bioactivity. uc.pt This inherent rigidity allows for a well-defined three-dimensional arrangement of substituents, making these scaffolds valuable in drug design for creating compounds with specific pharmacophoric features. thieme-connect.comresearchgate.net
The applications of spirocyclic lactams in medicinal chemistry are diverse, highlighting their role in synthesizing structurally complex compounds with therapeutic potential. thieme-connect.comthieme-connect.de They are recognized as important building blocks in organic synthesis and have been explored for their potential to mimic peptide turns in peptidomimetic chemistry. nih.gov The development of synthetic methods to access structurally diverse spiro-lactams is a key area of research, as these compounds provide access to new chemical spaces for drug discovery programs. researchgate.netnih.gov
Several synthetic spirocyclic lactams have shown promising biological activities, underscoring their importance in pharmaceutical research.
Table 1: Examples of Bioactive Spirocyclic Lactams
| Compound Name | Therapeutic Area/Activity | Reference |
|---|---|---|
| (+)-SCH 54016 | Cholesterol absorption inhibitor | uc.pt |
| NYX-2925 | NMDA receptor modulator | uc.pt |
| Spirooxindole β-lactam 1 | Antifungal | uc.pt |
| Spiropenicillanate 3 | Antiplasmodial | uc.pt |
| 11β-HSD1 inhibitor 5 | 11β-HSD1 inhibitor | uc.pt |
| Surugatoxin | Marine toxin | uc.pt |
The Unique Structural Features and Topological Chirality of the 6 Azaspiro 2.6 Nonan 5 One Framework
The 6-Azaspiro[2.6]nonan-5-one framework is defined by its spirocyclic nature, where a cyclopropane (B1198618) ring and a seven-membered caprolactam ring are joined at a single quaternary carbon. This spiro-fusion locks the two rings in a perpendicular orientation, creating a rigid and sterically demanding three-dimensional structure. acs.org This structural arrangement is distinct from fused or bridged ring systems and is central to the molecule's chemical properties.
The key structural characteristics of this compound are summarized below:
Table 2: Structural Features of this compound
| Feature | Description |
|---|---|
| Core Skeleton | A bicyclic system comprising a cyclopropane ring and a seven-membered lactam ring. |
| Spiro Center | A single quaternary carbon atom shared by both rings, enforcing a rigid, perpendicular arrangement. |
| Functional Group | A cyclic amide (lactam) within the seven-membered ring, providing sites for hydrogen bonding and further functionalization. |
| Ring Conformation | The seven-membered ring likely adopts a pseudo-chair or puckered conformation to minimize steric strain, as seen in similar thiazepan-4-one systems. nih.goviucr.orgresearchgate.net |
A fascinating aspect of this molecule is its chirality. Even without a traditional stereogenic carbon atom bearing four different substituents, the spirocyclic structure of this compound is inherently chiral. This is a form of topological chirality , which arises from the molecule's non-planar graph structure. chinesechemsoc.org The molecule and its mirror image are non-superimposable due to the fixed spatial arrangement of the rings. chinesechemsoc.orgwiley-vch.de This is distinct from classical point or axial chirality and means that molecular rigidity is not a necessary condition for the enantiomers to be distinct. chinesechemsoc.org The synthesis of such molecules typically results in a racemic mixture unless chiral catalysts or starting materials are used. nih.govacs.org
Conformational Analysis and Advanced Structural Investigations of 6 Azaspiro 2.6 Nonan 5 One
Spectroscopic Methods for Structural Elucidation (General Principles)
The structural elucidation of organic compounds like 6-Azaspiro[2.6]nonan-5-one relies on a combination of spectroscopic techniques that provide complementary information about the molecule's connectivity and functional groups. mmu.ac.uk
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining the carbon-hydrogen framework of a molecule. mmu.ac.uk
¹H NMR : Proton NMR provides information about the chemical environment of hydrogen atoms, their connectivity through spin-spin coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). researchgate.net For this compound, distinct signals would be expected for the protons on the cyclopropane (B1198618) ring and the seven-membered lactam ring.
¹³C NMR : Carbon NMR reveals the number of unique carbon atoms in the molecule and their electronic environments. The carbonyl carbon of the lactam ring would exhibit a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy : IR spectroscopy is primarily used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. arcjournals.org In this compound, a strong absorption band characteristic of the lactam carbonyl (C=O) stretching vibration would be a key diagnostic feature, typically appearing in the range of 1650-1690 cm⁻¹. Another important feature would be the N-H stretching vibration of the secondary amide.
Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and elemental composition of a compound. mmu.ac.uk High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the molecular formula of this compound. Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.
The table below summarizes the expected spectroscopic data for the key functional groups in this compound.
| Functional Group | Spectroscopic Technique | Expected Observation |
| Amide N-H | IR Spectroscopy | ~3200-3400 cm⁻¹ (stretch) |
| Aliphatic C-H | IR Spectroscopy | ~2850-3000 cm⁻¹ (stretch) |
| Amide C=O | IR Spectroscopy | ~1650-1690 cm⁻¹ (strong stretch) |
| Amide N-H | ¹H NMR Spectroscopy | Broad signal, ~5-8 ppm |
| Aliphatic CH₂ | ¹H NMR Spectroscopy | ~1-3 ppm |
| Amide C=O | ¹³C NMR Spectroscopy | ~170-180 ppm |
| Aliphatic C | ¹³C NMR Spectroscopy | ~10-50 ppm |
X-ray Crystallography Studies of Spirocyclic Lactams: Elucidating Conformation and Packing Interactions
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net While specific crystallographic data for this compound is not available, studies on analogous spirocyclic lactams provide significant insights into the likely conformational and packing features. nih.govnih.gov
For instance, a study on 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide revealed that the seven-membered ring adopts a pucker-chair conformation. nih.gov It is plausible that the seven-membered lactam ring in this compound would also adopt a non-planar, low-energy conformation such as a chair or boat form to minimize torsional strain. X-ray analysis provides precise measurements of bond lengths, bond angles, and torsional angles, which define the exact conformation. nih.gov
Furthermore, crystallographic studies illuminate the supramolecular assembly through intermolecular interactions. In the crystal lattice, molecules are organized through a network of non-covalent forces. For spirocyclic lactams, common interactions include:
Hydrogen Bonding : The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen can act as an acceptor, leading to the formation of chains or dimeric structures that stabilize the crystal packing. nih.gov
The analysis of crystal packing is vital as it can influence physical properties such as solubility and melting point.
Computational Chemistry Approaches to Conformational Landscapes
Computational chemistry provides powerful tools to explore the structural and energetic properties of molecules, offering insights that complement experimental data.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely employed to predict molecular geometries, energies, and other properties. acs.org For this compound, DFT calculations can be used to:
Optimize Molecular Geometry : Predict the most stable three-dimensional structure by finding the lowest energy arrangement of atoms.
Perform Conformational Searches : Identify various low-energy conformers (e.g., different puckering of the seven-membered ring) and calculate their relative energies to determine the most abundant conformer at a given temperature.
Predict Spectroscopic Properties : Calculate vibrational frequencies (IR spectra) and NMR chemical shifts, which can be compared with experimental data to validate the predicted structure. acs.org
Molecular modeling using high-level ab initio methods has been successfully used to predict that certain spiro β-lactams adopt stable β-turn conformations, a prediction later confirmed by NMR analysis. acs.org
While DFT provides a static picture of low-energy conformations, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. taylorfrancis.com
For this compound, MD simulations can:
Explore Conformational Space : Reveal the flexibility of the spiro system by simulating the transitions between different conformations. semanticscholar.org
Analyze Solvent Effects : Show how interactions with solvent molecules can influence the conformational preferences and dynamics of the lactam. nih.gov
Identify Dominant Conformations : By analyzing the simulation trajectory, it is possible to determine the probability distribution of different conformers, providing a more realistic picture of the molecule's structure in solution. mdpi.com
The spirocyclic nature of this compound, which joins a three-membered cyclopropane ring with a seven-membered lactam ring, introduces significant structural constraints.
Ring Strain : The cyclopropane ring possesses substantial angle strain due to its 60° internal angles, deviating significantly from the ideal sp³ bond angle of 109.5°. The seven-membered ring also has inherent torsional strain. Computational methods can quantify this strain energy, helping to explain the molecule's reactivity and conformational preferences.
Steric Hindrance : The rigid, orthogonal arrangement of the two rings at the spiro center creates significant steric hindrance. acs.orguc.pt This steric bulk can influence how the molecule interacts with other molecules and can shield certain functional groups, affecting their reactivity. unina.it
Geometric Parameters : Computational models provide precise geometric parameters for different conformers. Analyzing variations in bond lengths, bond angles, and dihedral angles helps to characterize the degree of strain and steric repulsion in each conformation. For example, deviations from ideal values in the bond angles around the spiro carbon can indicate significant strain.
The table below illustrates hypothetical geometric parameters for two possible conformations of a seven-membered ring, as could be determined by DFT calculations.
| Geometric Parameter | Conformation A (e.g., Chair) | Conformation B (e.g., Boat) |
| C-N-C=O Dihedral Angle | ~175° | ~140° |
| C-C-C-C Dihedral Angle | ~60° | ~95° |
| Relative Energy (kcal/mol) | 0.0 | +3.5 |
6 Azaspiro 2.6 Nonan 5 One As a Versatile Synthetic Building Block and Intermediate
Utilization in the Total Synthesis of Complex Natural Products and Designed Analogues
While a direct application of 6-Azaspiro[2.6]nonan-5-one in the total synthesis of a complex natural product has yet to be reported in the literature, the broader class of azaspirocycles is well-represented in a variety of biologically active natural products. The rigid framework of these molecules often plays a crucial role in their interaction with biological targets. The synthesis of analogues of these natural products, or of entirely novel complex molecules, frequently employs azaspirocyclic building blocks to impart specific conformational constraints.
The value of azaspirocyclic scaffolds is highlighted by their incorporation into intricate molecular designs aimed at mimicking or improving upon the properties of natural products. For instance, the development of novel therapeutics often involves the synthesis of libraries of compounds based on a central scaffold, with the goal of optimizing activity and pharmacokinetic properties. The this compound core is an attractive candidate for such endeavors due to its unique topology and the potential for stereoselective functionalization.
Role as a Conformationally Constrained Scaffold in Organic Synthesis
The defining feature of spirocyclic compounds is their rigid structure, and this compound is no exception. The fusion of the cyclopropane (B1198618) and the seven-membered azepanone ring through a common carbon atom significantly restricts the conformational freedom of the molecule. This inherent rigidity is a highly desirable characteristic in medicinal chemistry and organic synthesis for several reasons. By locking the molecule into a limited number of well-defined conformations, it is possible to design ligands with a higher affinity and selectivity for their biological targets.
Crystallographic studies of closely related spirocyclic systems provide valuable insights into the likely conformation of the 6-azaspiro[2.6]nonane ring. For example, the X-ray crystal structure of 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide reveals that the seven-membered ring adopts a pucker-chair conformation. nih.gov This suggests that the seven-membered lactam ring in this compound also likely adopts a similar, non-planar conformation. This conformational pre-organization is a key attribute of a useful synthetic scaffold, as it allows for the precise positioning of substituents in three-dimensional space. This, in turn, facilitates the design of molecules with specific pharmacophoric features.
The table below details the crystallographic data for a related compound, illustrating the defined geometry of the seven-membered ring in a similar spirocyclic system.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.125(5) |
| b (Å) | 11.222(5) |
| c (Å) | 15.995(7) |
| α (°) | 79.117(8) |
| β (°) | 83.484(9) |
| γ (°) | 72.829(8) |
| Volume (ų) | 1701.8(13) |
| Data for 6,7-Diphenyl-5-thia-7-azaspiro[2.6]nonan-8-one 5,5-dioxide researchgate.net |
Enabling Diverse Exit Vectors for Molecular Elaboration and Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. nih.gov The success of a DOS campaign relies heavily on the choice of a central scaffold that allows for the introduction of a wide range of functional groups at multiple positions, often referred to as "exit vectors." this compound is an excellent scaffold for DOS due to the presence of several such exit vectors.
The key points of diversification on the this compound core include:
The Lactam Nitrogen: The nitrogen atom of the lactam can be functionalized through N-alkylation, N-arylation, or acylation, providing a straightforward means of introducing a wide variety of substituents.
The Carbonyl Group: The carbonyl group can be a handle for various transformations. For example, it can be reduced to an alcohol, which can then be further functionalized, or it can be converted to a thione.
The α-Carbon to the Carbonyl: The carbon atom adjacent to the carbonyl group can be deprotonated and subsequently alkylated or otherwise functionalized, allowing for the introduction of substituents at this position.
The Cyclopropane Ring: While more challenging, the cyclopropane ring can also be functionalized, offering additional opportunities for molecular elaboration.
A study by Wipf and colleagues on the diversity-oriented synthesis of azaspirocycles, including 5-azaspiro[2.6]nonanes, demonstrates the utility of such scaffolds in generating molecular diversity. nih.gov Their work highlights how different ring-closing strategies can be employed to generate a variety of spirocyclic systems, which can then be further elaborated. nih.gov The principles outlined in their research are directly applicable to the this compound scaffold, underscoring its potential as a valuable tool in the synthesis of diverse compound libraries for drug discovery and chemical biology.
Research Perspectives in Medicinal Chemistry: 6 Azaspiro 2.6 Nonan 5 One and Its Derivatives
Design Principles for Spirocyclic Scaffolds in Modern Drug Discovery
Spirocycles, characterized by two rings sharing a single common atom, are increasingly utilized as privileged structural motifs in the design of new drugs. rsc.org Their appeal stems from several key design principles that address common challenges in drug development.
One of the primary advantages of spirocyclic scaffolds is their inherent three-dimensionality. tandfonline.com Unlike flat, aromatic systems, spirocycles project functional groups into three-dimensional space, which can lead to more specific and higher-affinity interactions with the complex 3D binding sites of biological targets like proteins and enzymes. tandfonline.com This spatial arrangement of substituents can be crucial for achieving desired biological activity and selectivity.
Furthermore, the incorporation of a spirocyclic core often leads to an increase in the fraction of sp3-hybridized carbon atoms (Fsp3) in a molecule. bldpharm.com A higher Fsp3 character is generally associated with improved physicochemical properties, such as increased solubility and metabolic stability, and a higher probability of success in clinical development. bldpharm.com The quaternary carbon at the spiro center imparts a rigidifying effect on the molecular framework, which can be advantageous in several ways. bldpharm.com By reducing the number of rotatable bonds, the conformational flexibility of a molecule is constrained. bldpharm.comtandfonline.com This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding to a receptor, potentially leading to enhanced potency. nih.gov
The rigid nature of spirocycles also allows for the precise orientation of pharmacophoric features. bldpharm.com This control over the spatial arrangement of functional groups is a powerful tool for medicinal chemists to optimize interactions with a target protein and to fine-tune the selectivity profile of a drug candidate, minimizing off-target effects. bldpharm.com Moreover, the unique and often novel topologies of spirocyclic scaffolds can provide access to unexplored chemical space, offering opportunities for the development of compounds with novel mechanisms of action and intellectual property protection. rsc.org
Scaffold Diversity and Chemical Space Exploration with 6-Azaspiro[2.6]nonan-5-one Analogues
The concept of "chemical space" encompasses the vast number of all possible molecules. nih.gov A central goal in drug discovery is to explore this space to identify novel molecular entities with therapeutic potential. Spirocyclic scaffolds, including this compound, serve as excellent starting points for generating diverse libraries of compounds for biological screening. acs.org
The this compound core, featuring a three-membered cyclopropane (B1198618) ring fused to a seven-membered azepane-2-one (caprolactam) ring, offers multiple points for chemical modification. This allows for the systematic exploration of the surrounding chemical space to establish structure-activity relationships (SAR). The inherent structural complexity and novelty of such spirocyclic frameworks are considered advantageous in the search for new drug leads. acs.org
The diversity of this compound analogues can be systematically expanded by:
Substitution on the cyclopropane ring: Introducing various substituents on the cyclopropane ring can modulate lipophilicity, polarity, and steric interactions with the target.
Modification of the lactam ring: The nitrogen atom of the lactam can be functionalized with a wide array of substituents to probe different binding interactions. Additionally, the methylene (B1212753) groups of the seven-membered ring can be substituted to alter the scaffold's conformation and properties.
Ring size variation: While the core is defined as a [2.6] system, synthetic strategies can be employed to create analogues with different ring sizes, further expanding the accessible chemical space. nih.gov
This diversity-oriented synthesis approach, starting from a central spirocyclic scaffold, allows for the creation of a multitude of analogues with varied physicochemical and pharmacological properties. researchgate.net The exploration of this expanded chemical space increases the probability of identifying compounds with the desired biological activity, selectivity, and drug-like properties. researchgate.net The structural novelty of these spirocyclic compounds is also a significant asset in obtaining patent protection for new drug candidates. researchgate.net
Structure-Based Design Considerations for Modulating Biological Targets
Structure-based drug design (SBDD) relies on the 3D structural information of a biological target to design ligands with high affinity and selectivity. Spirocyclic scaffolds like this compound offer distinct advantages in this design paradigm.
The conformational rigidity of spirocyclic compounds is a key feature that can be leveraged in SBDD. nih.gov By restricting the conformational freedom of a molecule, a spirocyclic core can lock it into a conformation that is optimal for binding to the target receptor. tandfonline.com This pre-organization can lead to a lower entropic cost of binding, which in turn can translate to higher binding affinity and potency. nih.gov
The rigid nature of the this compound framework fixes the spatial orientation of any appended functional groups. mdpi.com This allows for a more predictable and controlled interaction with the amino acid residues in the binding pocket of a protein. For instance, a hydrogen bond donor or acceptor can be precisely positioned to engage with a complementary residue on the target, enhancing the strength and specificity of the interaction. This is a significant advantage over more flexible molecules, which may need to adopt a specific, and potentially energetically unfavorable, conformation to bind effectively. mdpi.com
The defined conformation of spirocyclic ligands can also be instrumental in achieving selectivity. By designing a molecule that fits snugly into the binding site of the intended target, the likelihood of it binding to off-target proteins with different binding site topographies is reduced. This can lead to a better safety profile for the drug candidate.
The spirocyclic framework of this compound provides a stable platform for the rational design of protein-ligand interactions. The understanding of these interactions is fundamental to the process of drug design and lead optimization. nih.gov The binding of a ligand to a protein can induce conformational changes in the protein, and conversely, the inherent flexibility of a protein can influence how a ligand binds. elifesciences.orgosu.edu
By using the this compound scaffold, medicinal chemists can systematically modify substituents to optimize various types of interactions with the target protein:
Hydrogen Bonds: The lactam moiety of the this compound core contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can be crucial for anchoring the ligand in the binding site. Modifications to the scaffold can introduce additional hydrogen bonding groups at specific vectors.
Hydrophobic Interactions: The carbon framework of the spirocycle can engage in hydrophobic interactions with nonpolar residues in the binding pocket. The size and nature of substituents on the rings can be altered to maximize these favorable interactions.
Van der Waals Forces: The defined 3D shape of the spirocyclic scaffold allows for optimal surface complementarity with the binding site, maximizing van der Waals contacts and contributing to binding affinity.
Computational modeling techniques, such as molecular docking and molecular dynamics simulations, can be employed to predict how analogues of this compound will bind to a target protein. acs.org These computational tools, in conjunction with the rigid and well-defined nature of the spirocyclic scaffold, enable a more rational and efficient approach to modulating protein-ligand binding and optimizing the pharmacological properties of a potential drug candidate. The ultimate goal is to achieve a high degree of specificity and affinity for the target, which is a hallmark of a successful therapeutic agent. mdpi.com
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Chemistry Approaches for Azaspiro[2.6]nonan-5-one Synthesis
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve cost-efficiency. rsc.org For the synthesis of 6-Azaspiro[2.6]nonan-5-one, future research will likely focus on moving away from traditional methods that may rely on hazardous solvents and stoichiometric reagents. The goal is to develop novel synthetic routes that maximize atom economy and reduce waste. researchgate.net
Key research avenues include:
Catalytic Methods: Development of novel catalytic systems (e.g., transition metal or organocatalysis) to construct the azaspirocyclic core with high efficiency and selectivity, replacing less efficient, waste-generating reagents.
Flow Chemistry: Implementing continuous flow synthesis processes, which can offer improved safety, scalability, and precise control over reaction parameters, leading to higher yields and purity while minimizing solvent usage.
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes that can operate under mild conditions (neutral pH, atmospheric temperature) and offer high stereoselectivity, a crucial aspect for bioactive molecules. researchgate.net
Green Solvents: Shifting from conventional organic solvents to more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. rsc.org Aqueous micellar catalysis, where surfactants create nanoreactors in water, is an emerging strategy to facilitate organic reactions in an eco-friendly manner. rsc.org
Table 1: Comparison of Traditional vs. Future Green Synthesis Goals
| Metric | Traditional Synthesis Approach (Hypothetical) | Future Green Chemistry Goal | Potential Impact |
|---|---|---|---|
| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, ethanol, or solvent-free conditions | Reduces toxic waste and environmental pollution. rsc.org |
| Reagents | Stoichiometric amounts of coupling agents or bases | Catalytic amounts of a recyclable catalyst | Increases atom economy, reduces chemical waste. researchgate.net |
| Energy Input | High-temperature reflux over extended periods | Microwave-assisted or flow chemistry at moderate temperatures | Lowers energy consumption and carbon footprint. |
| Process Steps | Multi-step synthesis with intermediate purifications | One-pot or tandem reactions to streamline synthesis | Reduces waste from purification, saves time and resources. rsc.org |
Advanced Spectroscopic Techniques for Probing Dynamic Structural Properties
The spirocyclic nature of this compound imparts a rigid, three-dimensional structure that is also capable of conformational dynamics, particularly within the seven-membered ring. While standard techniques confirm its basic structure, advanced spectroscopic methods are required to fully elucidate its dynamic behavior, conformational preferences, and stereochemistry, which are critical for applications like structure-based drug design. chembridge.com
Future research will likely employ a combination of the following techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR methods, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, can map the precise connectivity and spatial relationships between atoms. Variable-temperature (VT-NMR) studies can be used to probe the energy barriers between different conformations of the seven-membered ring. researchgate.netlongdom.org
X-Ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the solid-state conformation and packing of the molecule. nih.gov This data serves as a crucial benchmark for computational models and solution-state studies.
Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) are essential for studying chiral molecules. If an enantiomerically pure version of this compound is synthesized, CD spectroscopy can determine its absolute configuration and study how its conformation changes upon interaction with other molecules. researchgate.net
Raman Spectroscopy: This technique provides detailed information about molecular vibrations and can be used as a non-destructive method to analyze the structural fingerprint of the molecule, including subtle changes in bond angles and lengths associated with conformational dynamics. longdom.orgkit.ac.jp
Table 2: Application of Advanced Spectroscopy to this compound
| Technique | Information Gained | Research Significance |
|---|---|---|
| 2D NMR Spectroscopy | Detailed atomic connectivity and spatial proximity of protons. | Confirms the spirocyclic scaffold and helps assign the solution-state conformation. longdom.org |
| Variable-Temperature NMR | Energy barriers of conformational exchange. | Quantifies the flexibility of the seven-membered ring, a key dynamic property. researchgate.net |
| X-Ray Crystallography | Precise 3D structure, bond lengths, and angles in the solid state. | Provides an unambiguous structural reference. nih.gov |
| Circular Dichroism (CD) | Absolute configuration of chiral centers. | Essential for developing stereospecific drugs and catalysts. |
Chemoinformatics and Computational Screening of Spirocyclic Libraries for Novel Scaffolds
Spirocyclic scaffolds are highly valued in drug discovery because their inherent three-dimensionality (high Fsp³) provides a pathway to explore novel chemical space beyond flat, aromatic systems. chembridge.comlifechemicals.com This structural complexity can lead to improved target specificity and better pharmacokinetic profiles. chemdiv.com this compound is an ideal starting point for the computational design of diverse chemical libraries.
Future directions in this area involve:
Virtual Library Enumeration: Using this compound as a core, chemoinformatics tools can generate vast virtual libraries by adding various substituents at reactive sites (e.g., the nitrogen atom).
In Silico Profiling: These virtual libraries can be computationally screened for drug-like properties according to established guidelines like Lipinski's Rule of Five. Key descriptors such as molecular weight, lipophilicity (clogP), and topological polar surface area (TPSA) can be calculated to filter for candidates with favorable pharmacokinetic potential. chembridge.com
Structure-Based Virtual Screening: The generated library of spirocyclic compounds can be docked against the 3D structures of biological targets (e.g., enzymes, receptors) to predict binding affinities and identify potential lead compounds for various diseases. The rigid nature of the spiro scaffold helps in accurately positioning functional groups within a protein's binding site. chembridge.comchemdiv.com
Table 3: Hypothetical Chemoinformatic Profile of a Virtual Library Based on this compound
| Compound | Hypothetical R-Group (at N-6) | Calculated Molecular Weight (g/mol) | Calculated Fsp³ | Calculated clogP | Potential Application Area |
|---|---|---|---|---|---|
| Scaffold | -H | ~139 | 0.88 | ~0.5 | Core fragment for library synthesis. |
| Derivative 1 | -CH₂-Ph (Benzyl) | ~229 | 0.47 | ~2.4 | CNS targets, enzyme inhibitors. |
| Derivative 2 | -CO-CH₃ (Acetyl) | ~181 | 0.78 | ~0.3 | Increased polarity for metabolic stability. |
| Derivative 3 | -SO₂-Ph (Benzenesulfonyl) | ~279 | 0.41 | ~1.8 | Receptor antagonists, protein-protein interaction modulators. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
